8-Methylquinoline-5-boronic Acid Pinacol Ester
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Overview
Description
8-Methylquinoline-5-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinoline-5-boronic Acid Pinacol Ester typically involves the reaction of 8-methylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and base in an inert atmosphere to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methylquinoline-5-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
8-Methylquinoline-5-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-5-boronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline-5-boronic Acid: Similar in structure but with a methoxy group instead of a methyl group.
8-Quinolinylboronic Acid: Lacks the pinacol ester protecting group, making it less stable under certain conditions.
Uniqueness
8-Methylquinoline-5-boronic Acid Pinacol Ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the pinacol ester group provides additional stability, making it a preferred reagent in various synthetic applications .
Biological Activity
8-Methylquinoline-5-boronic acid pinacol ester (8-MQ-5-BAPE) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 8-MQ-5-BAPE, supported by relevant data and research findings.
Chemical Structure and Properties
8-MQ-5-BAPE is characterized by a quinoline core with a methyl group at the 8-position and a boronic acid moiety. The pinacol ester enhances its stability and solubility, making it suitable for various biological applications. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. 8-MQ-5-BAPE has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for 8-MQ-5-BAPE were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Bacterial Strain | MIC (mg/mL) | Standard Antibiotic MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.1 | 0.1 |
Escherichia coli | 0.2 | 0.2 |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays demonstrated that 8-MQ-5-BAPE inhibits the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the intercalation into DNA, disrupting replication processes, and inducing apoptosis in cancer cells .
Case Study: Anticancer Efficacy
A study involving A549 cells reported that treatment with 8-MQ-5-BAPE resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.
The biological activity of 8-MQ-5-BAPE can be attributed to several mechanisms:
- DNA Intercalation : The compound intercalates into DNA strands, leading to structural distortions that inhibit replication.
- Enzyme Inhibition : It inhibits topoisomerases, enzymes essential for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its cytotoxic effects.
Pharmacological Applications
Given its biological activities, 8-MQ-5-BAPE holds potential for various pharmacological applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Therapeutics : Use as a lead compound for designing novel anticancer drugs.
- Chemical Probes : Utilization in biochemical assays to study enzyme functions and interactions with nucleic acids.
Properties
IUPAC Name |
8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-8-9-13(12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGVWEMFQCGKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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